N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a benzylsulfonyl acetamide group. Compounds with benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Substitution Reaction: Introducing the phenyl group via a substitution reaction.
Sulfonylation: Reacting the intermediate with benzylsulfonyl chloride in the presence of a base to introduce the benzylsulfonyl group.
Acetamide Formation: Finally, coupling the sulfonylated intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or phenyl groups.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide would depend on its specific biological or chemical activity. Generally, compounds with benzimidazole structures can interact with various molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are known for their antiparasitic activity.
Sulfonyl Acetamides: Compounds like sulfonylureas, which are used as antidiabetic agents.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole or sulfonyl acetamide derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(15-29(27,28)14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOMXWSACUDKMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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